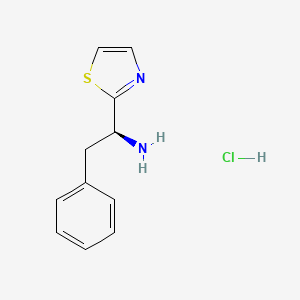

(S)-Dolaphenine hydrochloride

説明

(S)-Dolaphenine hydrochloride is a useful componet for compound synthesis.

生物活性

(S)-Dolaphenine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as diarylpentanoids. These compounds are characterized by their unique structural features, which influence their biological activities. The presence of specific functional groups and stereochemistry plays a crucial role in determining the compound's efficacy against various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is critical for protecting cells from damage and may contribute to its therapeutic potential in various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Antitumor Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been noted to induce apoptosis in various tumor cells, similar to other known anticancer agents .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

| Activity | Description | IC50 Values |

|---|---|---|

| Antioxidant | Scavenges DPPH radicals | IC50 < 3 µM |

| Anti-inflammatory | Inhibits NO production | IC50 values range 20.0–30.0 µM |

| Antitumor | Induces apoptosis in L1210 leukemia cells | IC50 = 0.03 nM |

| Antibacterial | Active against ampicillin-resistant strains | Specific strains tested |

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of L1210 leukemia cells with an IC50 value of 0.03 nM, indicating high potency against this cell line .

- Inflammation Models : In vivo models have shown that treatment with this compound significantly reduces markers of inflammation, suggesting its potential utility in chronic inflammatory diseases .

- Antibacterial Activity : Research indicates that this compound exhibits activity against several strains of bacteria, including those resistant to standard antibiotics, highlighting its potential as a novel antibacterial agent .

科学的研究の応用

Anticancer Research

One of the primary applications of (S)-Dolaphenine hydrochloride is in the synthesis of Dolastatin 10 , a potent antineoplastic agent derived from marine organisms, specifically the sea hare Dolabella auricularia. Dolastatin 10 has demonstrated remarkable efficacy in inhibiting tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This mechanism underlies its potent antitumor effects against various cancers, including leukemia and solid tumors .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other anticancer agents. Below is a comparison table highlighting these compounds:

| Compound Name | Structure/Features | Biological Activity |

|---|---|---|

| Dolastatin 10 | Pentapeptide containing (S)-Dolaphenine | Potent antitumor activity |

| Soblidotin | Synthetic analog of Dolastatin 10 | Anticancer properties; clinical trials ongoing |

| Vincristine | Alkaloid derived from Catharanthus roseus | Antitumor; inhibits microtubule formation |

| Paclitaxel | Taxane compound | Anticancer; stabilizes microtubules |

The unique chiral configuration of (S)-Dolaphenine sets it apart from other compounds, particularly due to its specific mechanism of action targeting tubulin polymerization .

Case Studies

Recent studies have highlighted the effectiveness of Dolastatin 10 in various cancer models:

- Small Cell Lung Cancer (SCLC) : Dolastatin 10 induced significant apoptosis in SCLC cell lines with IC50 values ranging from 0.032 to 0.184 nM, demonstrating its potential as an effective treatment option .

- Leukemia Models : In murine models, Dolastatin 10 exhibited potent antiproliferative activity against leukemia cells, reinforcing its therapeutic promise .

特性

IUPAC Name |

(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCUEKANDANWHG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。